2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol

Overview

Description

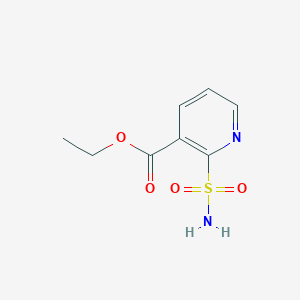

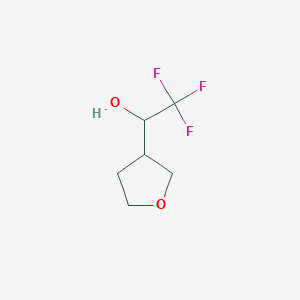

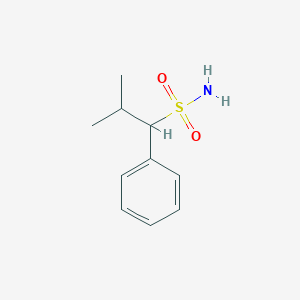

“2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol” is an organic compound . It is a solid at room temperature . The compound has a CAS Number of 1226507-56-7 and a molecular weight of 170.13 .

Molecular Structure Analysis

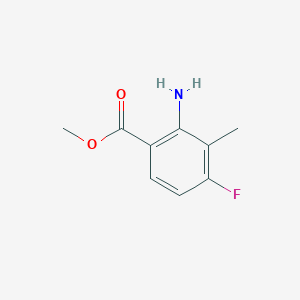

The InChI code for “this compound” is 1S/C6H9F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5,10H,1-3H2 . The exact molecular structure was not found in the search results.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications

Renewable Energy and Hydrogen Production

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol, while not directly mentioned, relates to research focused on sustainable energy sources. A promising method for hydrogen production from renewable resources involves reforming bio-ethanol. Hydrogen, as an energy carrier, presents a sustainable alternative to fossil fuels. Research highlights the significance of catalysts and operating conditions in ethanol reforming processes, suggesting that advancements in this area could enhance hydrogen production efficiency and catalyst stability. This is crucial for the broader application of hydrogen fuel cells and sustainable energy systems (Ni, Leung, & Leung, 2007).

Environmental Impact and Ethanol Fuel Blends

The environmental impact of ethanol and its blends with gasoline, such as E10 and E85, has been extensively studied. Ethanol is considered an attractive alternative fuel due to its renewable nature and potential to reduce particulate emissions in combustion engines. However, the sustainability, energy efficiency, and environmental impact of ethanol production and use remain contentious. Studies suggest that while ethanol blends can offer certain emission benefits, their overall advantage in terms of greenhouse gas emissions and sustainability is debatable. Additionally, concerns about soil and groundwater contamination from ethanol fuel spills highlight the need for careful consideration of ethanol's environmental impact (Hansen, Zhang, & Lyne, 2005).

Biotechnological Applications

Biotechnological advances have utilized ethanol and its derivatives for producing valuable biochemicals through fermentation processes. Chain elongation processes using ethanol as an electron donor with reactor microbiomes under anaerobic conditions demonstrate the potential for converting organic biomass or wastes into medium-chain carboxylates, such as n-caproate and n-caprylate. These compounds have significant industrial and biochemical applications, indicating a promising avenue for waste-to-value biotechnologies (Angenent et al., 2016).

Chemical Synthesis and Catalysis

Research into ethanol's role in chemical synthesis emphasizes the development of efficient catalyst systems for processes like ethanol steam reforming to produce hydrogen. The use of bimetallic catalysts, alloy catalysts, and innovative reactor designs has shown potential to enhance hydrogen production and long-term catalyst stability. These studies contribute to the optimization of catalysts and reaction conditions, facilitating the efficient production of hydrogen from ethanol, a renewable resource (Bshish et al., 2011).

Safety and Hazards

properties

IUPAC Name |

2,2,2-trifluoro-1-(oxolan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMRYUXKQGRDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)

amine](/img/structure/B1453819.png)